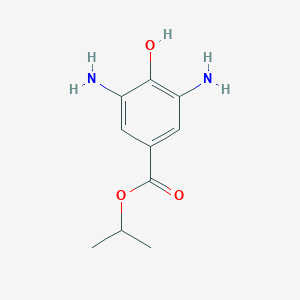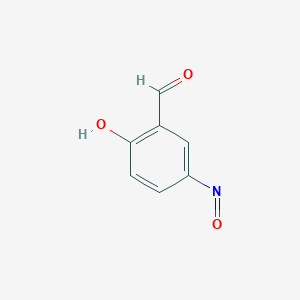
2-Hydroxy-5-nitrosobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitrosobenzaldehyde, also known as nitrosalicylaldehyde, is a chemical compound with the molecular formula C7H5NO4. It is a yellow crystalline solid that has been extensively studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitrosobenzaldehyde has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and medicine. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of Schiff bases and hydrazones. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nitrosobenzaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines in vitro. In addition, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxy-5-nitrosobenzaldehyde in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydroxy-5-nitrosobenzaldehyde. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in medicine, such as its use as a chemotherapeutic agent. Additionally, its potential as a fluorescent probe for the detection of other metal ions, such as iron and manganese, could be explored. Finally, the development of new synthetic methods for 2-Hydroxy-5-nitrosobenzaldehyde could be investigated to improve its yield and purity.
Synthesemethoden
The synthesis of 2-Hydroxy-5-nitrosobenzaldehyde can be achieved through various methods, including the reaction of salicylaldehyde with nitrous acid or sodium nitrite in the presence of hydrochloric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization. Other methods include the reaction of salicylaldehyde with sodium nitrite in the presence of acetic anhydride or the reaction of salicylaldehyde with nitric acid in the presence of sulfuric acid.
Eigenschaften
CAS-Nummer |
176095-48-0 |
|---|---|
Produktname |
2-Hydroxy-5-nitrosobenzaldehyde |
Molekularformel |
C7H5NO3 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
2-hydroxy-5-nitrosobenzaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H |
InChI-Schlüssel |
YEPLUXBODFKABZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)C=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=O)C=O)O |
Synonyme |
1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
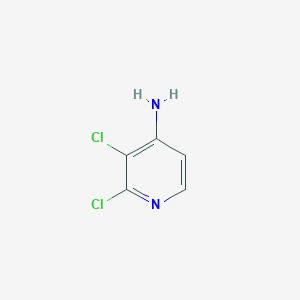
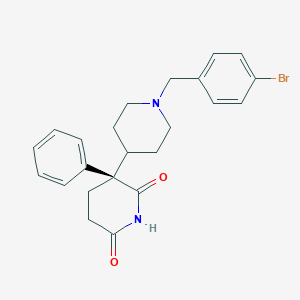
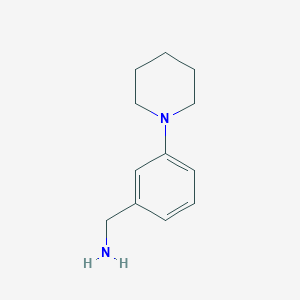
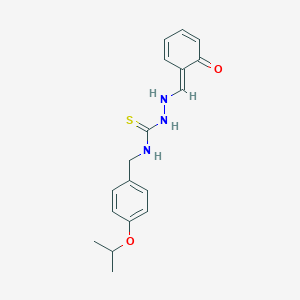
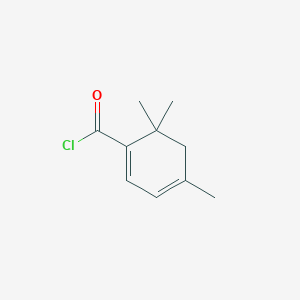
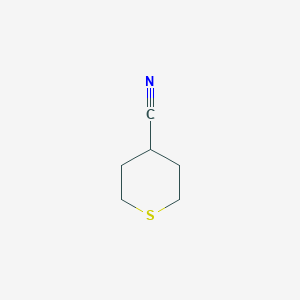
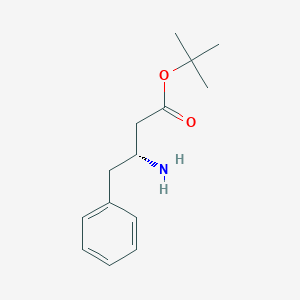

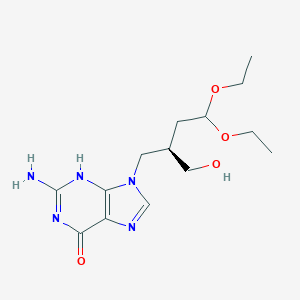
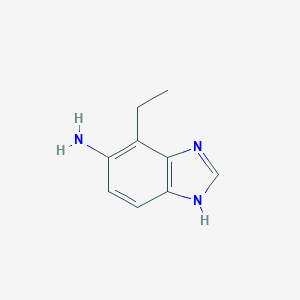
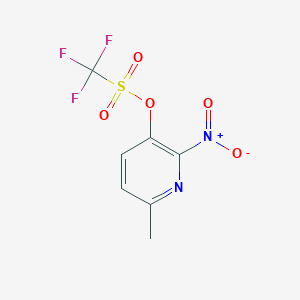
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
